![molecular formula C16H12ClNO2 B5629211 N-(2-chlorobenzyl)-1-benzofuran-2-carboxamide](/img/structure/B5629211.png)
N-(2-chlorobenzyl)-1-benzofuran-2-carboxamide
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Description
Synthesis Analysis
The synthesis of benzofuran-2-carboxamide derivatives often involves multiple steps, including the reaction of salicylaldehyde derivatives with ethyl bromoacetate, followed by hydrolysis and amidation. These synthetic pathways can yield a range of benzofuran-2-carboxamide derivatives with different substituents, demonstrating the versatility of this core structure in chemical synthesis (Abedinifar et al., 2018). Another approach uses the Ugi four-component reaction followed by a microwave-assisted Rap–Stoermer reaction to synthesize highly functionalized benzofuran-2-carboxamides, showcasing the efficiency of modern synthetic techniques (Han et al., 2014).
Molecular Structure Analysis
The molecular structure of N-(2-chlorobenzyl)-1-benzofuran-2-carboxamide and its derivatives can be extensively characterized using spectroscopic methods, such as IR, NMR, and Mass spectroscopy. These analytical techniques confirm the chemical structures and are crucial for understanding the compound's molecular interactions and properties (Abbasi et al., 2011).
Chemical Reactions and Properties
Benzofuran-2-carboxamides participate in a variety of chemical reactions, including O-alkylation, Knoevenagel condensation, and transamidations, which can introduce various functional groups into the molecule. These reactions are essential for modifying the compound's biological activity and physicochemical properties, allowing for the design of targeted therapeutic agents (Vincetti et al., 2016).
Physical Properties Analysis
The physical properties of benzofuran-2-carboxamide derivatives, such as solubility, melting point, and crystal structure, can significantly influence their pharmacokinetic profile and drug-likeness. X-ray crystallography studies provide detailed information about the compound's solid-state structure, highlighting the importance of molecular conformation and intermolecular interactions in dictating its physical properties (Bülbül et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and electronic characteristics, of benzofuran-2-carboxamides are influenced by their molecular structure. Computational studies, such as DFT calculations, provide insights into the electronic structure, molecular orbitals, and potential reaction pathways. These theoretical analyses are instrumental in understanding the compound's behavior in chemical reactions and its interactions with biological targets (Sagaama et al., 2020).
Safety And Hazards
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2/c17-13-7-3-1-6-12(13)10-18-16(19)15-9-11-5-2-4-8-14(11)20-15/h1-9H,10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSSVOXSUAKVON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-1-benzofuran-2-carboxamide |
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